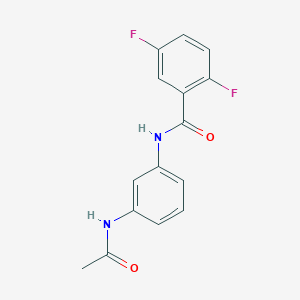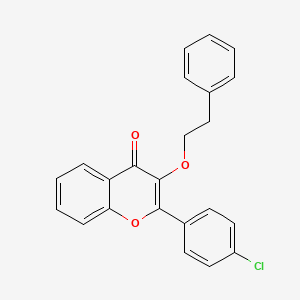![molecular formula C13H16N2O3 B4577130 (1E)-4,4-dimethyl-1-[(3-nitrophenyl)amino]pent-1-en-3-one](/img/structure/B4577130.png)
(1E)-4,4-dimethyl-1-[(3-nitrophenyl)amino]pent-1-en-3-one
Vue d'ensemble
Description
(1E)-4,4-dimethyl-1-[(3-nitrophenyl)amino]pent-1-en-3-one is an organic compound characterized by its unique structure, which includes a nitrophenyl group and a pentenone backbone
Applications De Recherche Scientifique
(1E)-4,4-dimethyl-1-[(3-nitrophenyl)amino]pent-1-en-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-4,4-dimethyl-1-[(3-nitrophenyl)amino]pent-1-en-3-one typically involves the reaction of 3-nitroaniline with 4,4-dimethylpent-1-en-3-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-4,4-dimethyl-1-[(3-nitrophenyl)amino]pent-1-en-3-one undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Mécanisme D'action
The mechanism of action of (1E)-4,4-dimethyl-1-[(3-nitrophenyl)amino]pent-1-en-3-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound may also affect cellular pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different backbones.
Pentenone derivatives: Compounds with similar pentenone backbones but different substituents.
Uniqueness
(1E)-4,4-dimethyl-1-[(3-nitrophenyl)amino]pent-1-en-3-one is unique due to its specific combination of a nitrophenyl group and a pentenone backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
(E)-4,4-dimethyl-1-(3-nitroanilino)pent-1-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)12(16)7-8-14-10-5-4-6-11(9-10)15(17)18/h4-9,14H,1-3H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTQAECLWXZKBM-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CNC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4577055.png)
![2-Methyl-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline](/img/structure/B4577062.png)
![methyl 2-[({2-[(4-bromophenyl)acetyl]hydrazino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4577064.png)
![N-(3,4-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4577070.png)
![2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE](/img/structure/B4577079.png)
![3-[(4-bromobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B4577098.png)
![N~2~-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-5-METHYL-2-FURAMIDE](/img/structure/B4577102.png)
![2,6-diphenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4577133.png)
![4-AMINO-N-(5-METHYL-12-OXAZOL-3-YL)-2-[(PROP-2-EN-1-YL)AMINO]-13-THIAZOLE-5-CARBOXAMIDE](/img/structure/B4577137.png)
![5-Oxo-6-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)thiomorpholine-3-carboxylic acid](/img/structure/B4577143.png)

![(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE](/img/structure/B4577158.png)
![N-[2-[[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4577166.png)
